Argininosuccinate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

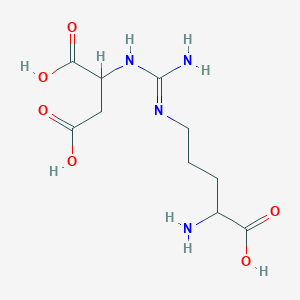

Argininosuccinate (ASA) is a critical intermediate in the urea cycle and arginine biosynthesis pathways. It is synthesized by this compound synthetase (ASS) through the ATP-dependent condensation of citrulline and aspartate, yielding ASA, AMP, and pyrophosphate . ASA is subsequently hydrolyzed by this compound lyase (ASL) into arginine and fumarate, which integrates nitrogen metabolism with the tricarboxylic acid (TCA) cycle .

In the liver, ASA is essential for ureagenesis, enabling ammonia detoxification. In extrahepatic tissues, ASA serves as a precursor for arginine, which supports nitric oxide (NO) synthesis, polyamine production, and immune cell activation . ASA metabolism also links to metabolic reprogramming in cancer and immune cells, where fumarate derived from ASA fuels mitochondrial respiration .

Preparation Methods

Synthetic Routes and Reaction Conditions: Argininosuccinate is synthesized from citrulline and aspartic acid through a reaction catalyzed by the enzyme this compound synthetase. This reaction requires adenosine triphosphate (ATP) as an energy source. The overall reaction can be summarized as follows:

Citrulline+Aspartic Acid+ATP→this compound+AMP+PPi

Industrial Production Methods: In industrial settings, the production of this compound typically involves the fermentation of microorganisms genetically engineered to overexpress this compound synthetase. This method ensures a high yield of the compound under controlled conditions.

Types of Reactions:

Oxidation and Reduction: this compound itself does not undergo significant oxidation or reduction reactions under normal physiological conditions.

Substitution: The primary reaction involving this compound is its conversion to arginine and fumarate, catalyzed by the enzyme this compound lyase.

Common Reagents and Conditions:

Enzymatic Reactions: The conversion of this compound to arginine and fumarate requires the presence of this compound lyase.

Physiological Conditions: These reactions typically occur at physiological pH and temperature, within the cellular environment.

Major Products Formed:

Arginine: An essential amino acid involved in protein synthesis and various metabolic pathways.

Fumarate: An intermediate in the citric acid cycle, crucial for cellular respiration and energy production.

Scientific Research Applications

Gene Therapy Approaches

Recent advancements in gene therapy have shown promise for treating argininosuccinic aciduria. A study demonstrated the use of lipid nanoparticle-mediated delivery of adenine base editors to correct disease-causing variants of the argininosuccinate lyase gene. This approach successfully reduced this compound levels in human-induced pluripotent stem cells differentiated into hepatocyte-like cells, indicating restoration of urea cycle function .

mRNA Therapeutics

Another innovative approach involves mRNA therapeutics formulated in lipid nanoparticles. Research indicated that this method significantly improved survival rates in mouse models of argininosuccinic aciduria when administered bi-weekly . The results suggest that modified mRNA encoding for this compound lyase can effectively replace deficient enzyme activity.

Biomarker Identification

This compound serves as a critical biomarker for diagnosing argininosuccinic aciduria. High-performance liquid chromatography (HPLC) techniques have been developed to rapidly quantify this compound levels in biological samples, facilitating early diagnosis and management of the disorder .

Clinical Outcomes with Gene Therapy

In a clinical setting, gene therapy using adeno-associated virus vectors has demonstrated long-term correction of metabolic dysfunctions associated with argininosuccinic aciduria. In studies involving mice models, intravenous administration of AAV8 vectors led to normalized plasma ammonia levels and reduced this compound concentrations over extended periods . These findings underscore the potential for translating these therapies to human applications.

Long-Term Management Strategies

The Urea Cycle Disorders Consortium has reported on the management strategies for patients with urea cycle disorders, including those with argininosuccinic aciduria. The consortium emphasizes the need for comprehensive care that includes dietary management alongside novel therapeutic interventions to improve long-term outcomes .

Summary Table of Findings

Mechanism of Action

Argininosuccinate exerts its effects primarily through its role in the urea cycle. The enzyme this compound synthetase catalyzes the formation of this compound from citrulline and aspartic acid. Subsequently, this compound lyase converts this compound into arginine and fumarate. This process is crucial for the detoxification of ammonia in the liver and the production of urea, which is excreted in the urine.

Molecular Targets and Pathways:

Urea Cycle Enzymes: this compound synthetase and this compound lyase are the primary enzymes involved.

Nitrogen Metabolism Pathways: this compound is a key intermediate in the pathways that manage nitrogen balance in the body.

Comparison with Similar Compounds

Comparison with Similar Compounds and Enzymes

Enzymatic Analogues: ASL and Related Lyases

ASL belongs to a superfamily of lyases that cleave carbon-nitrogen bonds, producing fumarate as a common product. Key structural and functional analogues include:

Key Insights :

- ASL vs. ADSL: Both generate fumarate but operate in distinct pathways (urea cycle vs. nucleotide synthesis). ASL deficiency causes argininosuccinic aciduria, while ADSL defects lead to seizures and developmental delays .

- ASL vs. δ-Crystallin : δ-Crystallin evolved from ASL via gene sharing, retaining 64% sequence identity but losing enzymatic activity to adopt a structural role in the eye lens .

Metabolic Precursors and Derivatives

ASA is interlinked with metabolites in arginine and TCA cycles:

Key Insights :

- Arginine Auxotrophy: Tumors lacking ASS (e.g., melanomas, hepatocellular carcinomas) cannot synthesize ASA or arginine, making them vulnerable to arginine-depleting therapies .

- Fumarate Shunt : In fumarate hydratase (FH)-deficient tumors, reverse ASL activity generates ASA from arginine and fumarate, creating a dependency on extracellular arginine .

Inhibitors and Structural Analogues

ASA-related enzymes are targeted by substrate mimics:

Clinical and Evolutionary Perspectives

- Urea Cycle Disorders: ASL deficiency causes argininosuccinic aciduria, characterized by ASA accumulation, hyperammonemia, and neurodevelopmental deficits .

- Therapeutic Targeting : Pegylated arginine deiminase (ADI-PEG20) exploits ASS-negative tumors' arginine auxotrophy, showing efficacy in clinical trials .

- Evolutionary Adaptation: ASL’s recruitment as δ-crystallin exemplifies gene sharing, where metabolic enzymes adopt non-catalytic roles .

Biological Activity

Argininosuccinate, specifically in the context of this compound lyase (ASL) deficiency, plays a significant role in various metabolic pathways, particularly the urea cycle and nitric oxide synthesis. This article discusses the biological activity of this compound, its implications in metabolic disorders, and relevant research findings.

Overview of this compound

This compound is an intermediate in the urea cycle, formed from citrulline and aspartate through the action of this compound synthetase. It is subsequently converted into arginine and fumarate by this compound lyase (ASL). Deficiency in ASL leads to the accumulation of this compound and ammonia, resulting in argininosuccinic aciduria (ASA), a serious metabolic disorder.

Biological Functions

- Urea Cycle : this compound is crucial for nitrogen disposal in mammals. The conversion of this compound to arginine and fumarate is a key step in the urea cycle, facilitating the removal of excess nitrogen from the body.

- Nitric Oxide Production : Arginine, produced from this compound, serves as a substrate for nitric oxide synthase (NOS), which synthesizes nitric oxide (NO), an essential signaling molecule involved in various physiological processes such as vasodilation and neurotransmission.

Case Studies

- Argininosuccinic Aciduria : A study highlighted that patients with ASL deficiency exhibited elevated levels of ammonia and this compound, leading to neurological impairments including seizures and developmental disabilities. Long-term follow-up indicated that early diagnosis through newborn screening significantly improved clinical outcomes compared to late diagnoses .

- High-Dose Arginine Treatment : In a double-blind study, patients receiving high doses of arginine showed increased levels of liver aminotransferases correlated with higher this compound levels. This suggests that while arginine supplementation is necessary for managing ASL deficiency, excessive doses may exacerbate liver injury due to increased this compound production .

Enzymatic Activity Studies

- ASL Activity Measurement : A spectrophotometric assay was developed to measure ASL activity in human cell extracts. The results indicated that variants of ASL could exhibit different enzymatic activities, influencing clinical outcomes in patients with ASA .

- Metabolite Flux Studies : Dynamic measurements using stable isotopes demonstrated decreased NO production in ASL-deficient patients compared to those with other urea cycle disorders. This finding supports the hypothesis that arginine availability at the site of NO production is critical for maintaining normal physiological functions .

Data Tables

Chemical Reactions Analysis

Reaction Mechanism:

-

Activation : Citrulline’s ureido group reacts with ATP to form citrulline-AMP , releasing pyrophosphate (PPi).

-

Nucleophilic Attack : Aspartate’s α-amino group attacks the activated ureido group, forming argininosuccinate and releasing AMP .

Chemical Equation :

Citrulline+Aspartate+ATPASSThis compound+AMP+PPi

Regulatory Factors:

Catabolic Cleavage: this compound Lyase (ASL) Reaction

This compound is cleaved into arginine and fumarate by This compound lyase (ASL) , a key step in the urea cycle .

Chemical Equation :

This compoundASLArginine+Fumarate

Biological Significance:

-

Provides arginine for protein synthesis and NO production.

Enzyme Characteristics:

| Parameter | Value | Source |

|---|---|---|

| Gene | ASL | |

| UniProt ID | P04424 | |

| Molecular Weight | 51.7 kDa |

Novel ATP-Coupled Reaction: Arginine Synthetase (ArcE)

A 2024 study identified arginine synthetase (ArcE) in Thermococcus kodakarensis, which catalyzes a reversible ATP-forming reaction involving this compound precursors .

Forward Reaction (Arginine Catabolism):

Arginine+ADP+PiArcECitrulline+NH3+ATP

Kinetic Parameters (ArcE):

| Substrate | Km (mM) | kcat (s−1) |

|---|---|---|

| Arginine | 0.14 ± 0.02 | 82 ± 4 |

| ADP | 1.1 ± 0.2 | 63 ± 9 |

Comparative Analysis of Key Reactions

Thermodynamic and Structural Insights

-

ASS Reaction Efficiency : The adenylation of citrulline is thermodynamically favorable compared to phosphorylation, driven by pyrophosphate hydrolysis .

-

ArcE Structural Adaptations :

Research Implications

The discovery of ArcE challenges the traditional view of arginine metabolism, revealing microbial pathways that bypass aspartate dependence . This has implications for:

-

Biotechnology : Engineering ammonia-utilizing pathways for arginine production.

-

Evolutionary Biology : Understanding nitrogen conservation in extremophiles.

This synthesis of classical and cutting-edge research underscores the dynamic chemical versatility of this compound, spanning conserved metabolic roles and newly discovered enzymatic mechanisms.

Q & A

Q. What are the key enzymatic roles of argininosuccinate synthase (ASS) and this compound lyase (ASL) in arginine metabolism, and how can their activity be quantified experimentally?

Level: Basic

Methodological Answer:

ASS catalyzes the condensation of citrulline and aspartate to form this compound, while ASL cleaves this compound into arginine and fumarate. These enzymes are critical in the urea cycle, nitric oxide synthesis, and polyamine biosynthesis. To quantify activity:

- Enzyme Activity Assays : Use spectrophotometric methods to measure substrate depletion (e.g., citrulline for ASS) or product formation (e.g., fumarate for ASL) .

- Western Blotting : Detect protein expression levels in tissues or cell lysates using antibodies specific to ASS/ASL .

- qRT-PCR : Quantify mRNA levels to correlate enzyme activity with transcriptional regulation .

Q. How can researchers resolve contradictions in ASL expression data across different cell types or disease models?

Level: Advanced

Methodological Answer:

Discrepancies may arise from tissue-specific isoforms, post-translational modifications, or methodological variability. Strategies include:

- Multi-Omics Integration : Combine transcriptomics (RNA-seq), proteomics (mass spectrometry), and metabolomics (NMR/LC-MS) to validate ASL expression and function .

- Heterogeneity Analysis : Use single-cell RNA sequencing to identify subpopulations with divergent ASL expression in tissues like liver or glioblastoma .

- Controlled Replicates : Standardize protocols for cell culture conditions, RNA extraction, and antibody specificity to minimize technical artifacts .

Q. What experimental models are suitable for studying the neurotoxicity of this compound in ASL deficiency, and how can therapeutic interventions be validated?

Level: Advanced

Methodological Answer:

- In Vitro Models : Patient-derived fibroblasts or neuronal cell lines treated with this compound to assess metabolic flux and cytotoxicity .

- In Vivo Models : ASL-deficient mice or zebrafish to study neurodevelopmental deficits and test creatine supplementation .

- Therapeutic Validation : Measure biomarkers like plasma ammonia, arginine, and guanidinoacetate pre/post-intervention. Use MRI to monitor cerebral edema reduction in animal models .

Q. How can CRISPR-Cas9 be applied to investigate point mutations in the ASL gene and their functional consequences?

Level: Advanced

Methodological Answer:

- sgRNA Design : Target exonic regions with reported mutations (e.g., human ASL cDNA clones) .

- Knock-in Models : Introduce patient-specific mutations into cell lines (e.g., HEK293) and assess enzyme activity via this compound accumulation .

- Phenotypic Rescue : Co-transfect wild-type ASL cDNA to confirm mutation causality .

Q. What methodologies are recommended for analyzing the structural stability of ASL/ASS in response to pH or temperature stress?

Level: Advanced

Methodological Answer:

- Circular Dichroism (CD) : Monitor secondary structural changes under varying pH/temperature .

- Differential Scanning Calorimetry (DSC) : Measure thermal denaturation profiles .

- Molecular Dynamics Simulations : Predict residue-level stability using tools like GROMACS .

Q. How can microbial models (e.g., Lactococcus lactis) be leveraged to study ASL/ASS function in stress tolerance?

Level: Advanced

Methodological Answer:

- Overexpression Systems : Clone ASL/ASS genes into L. lactis vectors (e.g., pNZ8048) and induce expression under stress (e.g., low pH) .

- Physiological Assays : Measure intracellular pH, ATP levels, and H+-ATPase activity to link enzyme activity to stress resilience .

Q. Table 1: Key Parameters for Assessing ASL/ASS Function in Microbial Models

Q. What are the implications of ASS/ASL gene copy number variations in human populations, and how can these be analyzed?

Level: Advanced

Methodological Answer:

Properties

CAS No. |

92008-07-6 |

|---|---|

Molecular Formula |

C10H18N4O6 |

Molecular Weight |

290.27 g/mol |

IUPAC Name |

2-[[N'-(4-amino-4-carboxybutyl)carbamimidoyl]amino]butanedioic acid |

InChI |

InChI=1S/C10H18N4O6/c11-5(8(17)18)2-1-3-13-10(12)14-6(9(19)20)4-7(15)16/h5-6H,1-4,11H2,(H,15,16)(H,17,18)(H,19,20)(H3,12,13,14) |

InChI Key |

KDZOASGQNOPSCU-UHFFFAOYSA-N |

Canonical SMILES |

C(CC(C(=O)O)N)CN=C(N)NC(CC(=O)O)C(=O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.